2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
説明
The compound 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione features a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted at three positions:
- Position 2: Phenyl group (aromatic, hydrophobic).
- Position 3: Pyridin-2-yl group (heterocyclic, capable of hydrogen bonding via the nitrogen lone pair).
- Position 5: 3-(Trifluoromethyl)phenyl group (strongly electron-withdrawing due to CF₃, enhancing metabolic stability and lipophilicity).
特性
IUPAC Name |
2-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)14-7-6-10-16(13-14)28-21(30)18-19(17-11-4-5-12-27-17)29(32-20(18)22(28)31)15-8-2-1-3-9-15/h1-13,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXKYXOJAOEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its potential applications in cancer therapy, antimicrobial properties, and immunomodulatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d]isoxazole core, which is known for its biological significance.
Antitumor Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antitumor properties. Specifically, the compound has shown promising results against various cancer cell lines:
- Cytotoxicity Testing : In vitro studies using the MTT assay revealed that this compound exhibits potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.3 |
| PC3 | 8.0 |
These values indicate that the compound is more effective than standard chemotherapy agents such as 5-fluorouracil in certain contexts .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Isoxazole derivatives have been noted for their effectiveness against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Immunomodulatory Effects
Research has indicated that isoxazole derivatives can modulate immune responses. The compound's potential immunosuppressive activity was evaluated in several studies:
- Inhibition of Immune Responses : The compound exhibited inhibitory effects on T-cell proliferation and cytokine production in vitro, suggesting its utility in conditions requiring immune modulation .
Case Studies
-
Study on Anticancer Activity :
A recent study compared the efficacy of various pyrrolo[3,4-d]isoxazole derivatives against HCT-116 and PC3 cells. The results indicated that the tested compound had a superior cytotoxic effect compared to standard treatments, highlighting its potential as a lead compound in cancer therapy . -
Antimicrobial Evaluation :
In another study focusing on antimicrobial activity, derivatives of isoxazoles, including our compound of interest, were screened for their ability to inhibit bacterial growth. The findings suggested that these compounds could serve as effective alternatives to existing antibiotics .
科学的研究の応用
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in certain anticancer agents, potentially enhancing the efficacy of this compound in targeting tumor cells.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The ability to inhibit bacterial growth can be attributed to the unique electronic properties imparted by the trifluoromethyl and pyridine groups.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies on related compounds indicate potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Modulation : Research indicates that compounds with similar frameworks can interact with various receptors, including nicotinic acetylcholine receptors. This interaction could lead to applications in treating neurological disorders.
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of isoxazole derivatives demonstrated that modifications similar to those present in 2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione resulted in significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Properties
Research on pyridine-containing compounds has shown that they possess broad-spectrum antimicrobial activity. A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antibiotic agent .
類似化合物との比較
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Table 2: Hypothesized Property Differences
Key Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF₃) in the target compound and analogs and enhances metabolic stability and hydrophobic interactions.
Heterocyclic vs. Aromatic Substituents :
- The pyridin-2-yl group (target compound) offers hydrogen-bonding capability, while the 4-methoxyphenyl group in introduces steric bulk and moderate polarity.
Spirocyclic Modifications :
- The spiro structure in introduces conformational rigidity, which may reduce entropy penalties during target binding but could also limit flexibility required for interaction with certain receptors.
Alkyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
